Guanethidine
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGDKVXYNVEAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |
| Record name | Guanethidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023116 | |
| Record name | Guanethidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANETHIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55-65-2, 645-43-2 | |
| Record name | Guanethidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanethidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanethidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanethidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANETHIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANETHIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276-281, 250 °C (sulfate salt) | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Alkylation of Azocine
The synthesis begins with the alkylation of azocine (a saturated eight-membered amine ring) using chloroacetonitrile . This reaction, conducted under basic conditions, yields 1-azocinylacetonitrile . The mechanism proceeds via nucleophilic substitution, where the azocine’s secondary amine attacks the electrophilic carbon of chloroacetonitrile.
$$
\text{Azocine} + \text{ClCH}_2\text{CN} \rightarrow \text{1-Azocinylacetonitrile} + \text{HCl}
$$
This intermediate is isolated via fractional distillation or chromatography, with yields dependent on reactant purity and stoichiometric ratios.
Reduction to Primary Amine
The nitrile group in 1-azocinylacetonitrile is reduced to a primary amine using lithium aluminium hydride (LiAlH$$_4$$) in anhydrous ether or tetrahydrofuran. The reaction is exothermic and requires strict temperature control (-10°C to 0°C) to prevent over-reduction or decomposition.
$$
\text{1-Azocinylacetonitrile} + \text{LiAlH}_4 \rightarrow \text{1-(2-Aminoethyl)azocine} + \text{Aluminum byproducts}
$$
The product, 1-(2-aminoethyl)azocine , is purified via vacuum distillation or recrystallization, typically achieving >85% purity.
Guanidination with S-Methylthiourea
The final step involves reacting 1-(2-aminoethyl)azocine with S-methylthiourea in aqueous or alcoholic medium. This nucleophilic substitution replaces the thiomethyl group with the amine, forming the guanidine moiety.
$$
\text{1-(2-Aminoethyl)azocine} + \text{S-Methylthiourea} \rightarrow \text{this compound} + \text{Methylmercaptan}
$$
The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with yields averaging 70–75%.
Alternative Synthetic Approaches
Phase-Transfer Catalyzed Alkylation
Recent methodologies employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the alkylation efficiency between azocine derivatives and halogenated precursors. This approach reduces reaction time and improves selectivity, particularly for large-scale production.
Enzymatic Guanidination
Experimental studies explore enzymatic methods using arginase mimics to introduce the guanidine group. While still in early stages, this approach offers potential for greener synthesis with reduced toxic byproducts.
Purification and Analytical Characterization
Ion-Exchange Chromatography
Crude this compound is purified via ion-exchange chromatography using sulfonic acid resins. The compound’s basicity allows selective elution with ammonia or hydrochloric acid, achieving >98% purity.
Spectrophotometric Assay
The United States Pharmacopeia (USP) outlines a validated assay for this compound monosulfate using sodium nitroferricyanide and potassium ferricyanide . The method involves:
- Dissolving the sample in 1 N sulfuric acid.
- Reacting with nitroferricyanide/ferricyanide reagent under alkaline conditions.
- Measuring absorbance at 500 nm to quantify this compound concentration.
Table 1: USP Assay Parameters for this compound Monosulfate
| Parameter | Specification |
|---|---|
| Wavelength (nm) | 500 |
| Linearity Range (mg/mL) | 0.5–2.0 |
| Precision (% RSD) | ≤2.0 |
| Recovery (%) | 97.0–103.0 |
Structural Confirmation
- Infrared Spectroscopy : Peaks at 1650 cm$$^{-1}$$ (C=N stretch) and 3350 cm$$^{-1}$$ (N-H stretch) confirm the guanidine group.
- Elemental Analysis : Matches theoretical values for C$${10}$$H$${22}$$N$$_4$$ (C: 60.57%, H: 11.18%, N: 28.25%).
Industrial-Scale Production Considerations
Raw Material Sourcing
- Azocine : Synthesized via cyclization of 1,7-diaminoheptane or purchased from specialty chemical suppliers.
- Chloroacetonitrile : Commercial grade, stabilized with phenothiazine to prevent polymerization.
化学反応の分析
Types of Reactions: Guanethidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varying therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Clinical Applications
2.1 Hypertension Management
Guanethidine has been widely utilized as an antihypertensive agent, particularly for patients with moderate to severe hypertension. It is often used alone or as an adjunct therapy to enhance the efficacy of other antihypertensive medications. Clinical evaluations have shown that this compound effectively reduces blood pressure while minimizing side effects typically associated with ganglionic blocking agents .
2.2 Treatment of Hyperthyroidism
In cases of hyperthyroidism, this compound serves as an adjunctive therapy to manage symptoms related to sympathetic hyperactivity. Research indicates that it can effectively alleviate signs of thyrotoxicosis without adversely affecting thyroid function, making it suitable for short-term use in severely thyrotoxic patients .
Emerging Research Applications
3.1 Antimicrobial Properties
Recent studies have demonstrated that this compound can enhance the efficacy of antibiotics such as rifampicin against multidrug-resistant Gram-negative bacteria. This synergistic effect is attributed to this compound's ability to disrupt bacterial cell membranes and alter membrane potential, thereby improving antibiotic penetration and effectiveness .
3.2 Restoration of Antibiotic Sensitivity
This compound has also been investigated for its potential to restore sensitivity to tetracycline in multidrug-resistant bacterial strains. Experimental models have shown that this compound can reverse resistance mechanisms, offering a promising avenue for combating antibiotic resistance .
Case Studies and Clinical Findings
作用機序
Guanethidine acts at the sympathetic neuroeffector junction by inhibiting the release of norepinephrine from nerve terminals . It is transported across the sympathetic nerve membrane by the norepinephrine transporter (NET), where it accumulates and depletes norepinephrine stores . This depletion leads to reduced sympathetic nerve activity, resulting in lowered blood pressure .
類似化合物との比較
Guanethidine vs. Bethanidine
- Mechanism: Both drugs deplete peripheral norepinephrine stores, but bethanidine has a shorter duration of action and less pronounced noradrenaline depletion .
- Efficacy : this compound and bethanidine show comparable blood pressure control in clinical settings. However, this compound induces hypotension of greater magnitude and duration .
- Side Effects :
This compound vs. Guanazodine
- Mechanism: Guanazodine shares this compound’s adrenergic neuron-blocking and norepinephrine-depleting actions .
- Efficacy : Both drugs produce similar hypotensive effects in animal models, but guanazodine’s duration of action is slightly shorter .
- Toxicity : Guanazodine exhibits lower toxicity and fewer side effects in preclinical studies .
This compound vs. Guanadrel
- Mechanism: Guanadrel, like this compound, relies on uptake into adrenergic neurons via the norepinephrine transporter .
- Efficacy: In randomized trials, both drugs equally reduce blood pressure. However, this compound causes a significant rise in afternoon systolic blood pressure in some patients .
- Side Effects :
This compound vs. Bretylium Tosylate
- Clinical Use: Bretylium is less effective in chronic hypertension due to tachyphylaxis but is used for arrhythmias. This compound’s norepinephrine depletion makes it more suitable for long-term blood pressure control .
This compound vs. Methyldopa
This compound vs. Su-5864
- Action Profile : Su-5864 (a guanidine derivative) initially exhibits sympathomimetic effects (e.g., hypertension) followed by prolonged sympathetic blockade. Its effects persist for 4 days to 3 weeks post-administration, unlike this compound’s shorter action .
Key Pharmacological and Clinical Insights
Mechanistic Nuances
- This compound’s uptake into neurons is antagonized by tricyclic antidepressants (e.g., desipramine), which block the norepinephrine transporter, reducing its efficacy .
- At high concentrations (>10⁻⁶ M), this compound paradoxically augments norepinephrine-induced vasoconstriction in vascular tissues, suggesting receptor-level modulation .
生物活性
Guanethidine is a sympatholytic agent primarily used as an antihypertensive medication. Its biological activity is characterized by its effects on the sympathetic nervous system, particularly in modulating neurotransmitter release and altering nerve terminal activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
This compound operates mainly by depleting norepinephrine stores in sympathetic nerve endings and inhibiting the release of this neurotransmitter. This results in reduced sympathetic tone, leading to vasodilation and decreased blood pressure. The drug is also known to affect various neurotransmitter systems, including:
- Norepinephrine Depletion : this compound interferes with the transport of norepinephrine into synaptic vesicles, leading to a decrease in its availability for release at nerve terminals.
- Adrenergic Receptor Modulation : The drug acts as an adrenergic antagonist, impacting the responsiveness of adrenergic receptors in target tissues.
Pharmacological Properties
This compound's pharmacological profile can be summarized in the following table:
| Property | Description |
|---|---|
| Drug Class | Antihypertensive/Adrenergic Antagonist |
| Mechanism of Action | Norepinephrine depletion and adrenergic receptor blockade |
| Primary Use | Treatment of hypertension |
| Side Effects | Orthostatic hypotension, gastrointestinal disturbances |
| Clinical Applications | Severe hypertension, hyperthyroidism adjunct therapy |
Clinical Studies and Findings
- Hypertension Management : A study comparing this compound with reserpine found that both drugs effectively reduced blood pressure in patients with mild to moderate hypertension. This compound demonstrated a favorable benefit-to-risk ratio, making it suitable for broader use than previously thought .
- Urinary Bladder Innervation : Research involving juvenile female pigs showed that intravesical instillation of this compound significantly altered the distribution and chemical coding of sympathetic nerve fibers in the urinary bladder. This study revealed a marked decrease in tyrosine hydroxylase-positive neurons and a shift towards somatostatin-immunoreactive fibers, indicating this compound's potential to modify bladder innervation .
- Antimicrobial Activity : Recent findings suggest that this compound enhances the efficacy of tetracycline antibiotics against resistant strains of E. coli by affecting bacterial membrane potential and proton motive force. This highlights its potential role beyond traditional antihypertensive applications .
- Hyperthyroidism Treatment : this compound has been used as an adjunctive therapy for severe hyperthyroidism, effectively alleviating symptoms associated with sympathetic hyperactivity without impairing thyroid function. It has been shown to be well-tolerated even at higher doses in hyperthyroid patients .
Case Studies
- A multiclinic controlled trial assessed the effectiveness of this compound in treating severe hypertension alongside other therapies. The results indicated significant improvements in blood pressure control without major adverse effects .
- In a double-blind crossover study involving patients with reflex sympathetic dystrophy, this compound was compared with reserpine. While both drugs provided some pain relief, no significant differences were noted in long-term efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
